3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Beschreibung

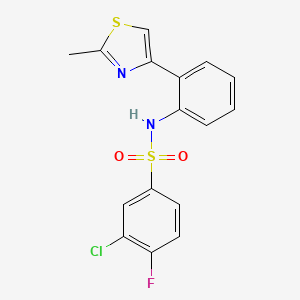

3-Chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene ring linked to a sulfonamide group. The nitrogen of the sulfonamide is further substituted with a 2-(2-methylthiazol-4-yl)phenyl moiety. Its structure integrates halogen atoms (Cl, F) and a thiazole ring, which are common pharmacophores in drug design for enhancing binding affinity and metabolic stability.

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O2S2/c1-10-19-16(9-23-10)12-4-2-3-5-15(12)20-24(21,22)11-6-7-14(18)13(17)8-11/h2-9,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIRWNFQUBZJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the formation of the desired product while minimizing by-products.

Analyse Chemischer Reaktionen

Key Reaction Types

Based on structural analogs and literature data ( , , , , ):

Nucleophilic Substitution Reactions

- Halogen (Cl/F) displacement : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution (NAS).

Sulfonamide Functionalization

- Hydrolysis : The sulfonamide group can undergo hydrolysis to form sulfonic acids under acidic or basic conditions.

- Alkylation/Acylation : The sulfonamide nitrogen may react with alkyl halides or acyl chlorides.

Thiazole Ring Modifications

- Electrophilic Substitution : The 2-methylthiazole moiety may undergo halogenation or nitration.

- Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to introduce aryl/alkyl groups ( , ).

Reaction Data Table

Experimental Insights

- Sulfonamide Stability : The compound resists oxidation under mild conditions but degrades in strong acids (e.g., HNO₃) ( , ).

- Thiazole Reactivity : The 2-methyl group sterically hinders electrophilic attack, directing substitutions to the 5-position ( ).

- Selectivity : Competing reactivity between the sulfonamide and thiazole groups requires careful optimization ( ).

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent variations, molecular characteristics, and reported biological activities:

Key Structural and Functional Differences:

Substituent Diversity :

- The target compound uniquely combines a 2-methylthiazole and halogenated benzene, balancing hydrophobicity and electronic effects. In contrast, MP-A08 lacks halogenation but includes a bis-sulfonamide structure for dual SphK inhibition .

- N-(benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide replaces the thiazole with a benzothiazole, increasing aromaticity and molecular weight (338.8 vs. ~407.9) .

Biological Activity: MP-A08 demonstrates ATP-competitive inhibition of SphK1/2, highlighting the role of sulfonamide-linked aromatic systems in enzyme binding. The target compound’s thiazole-phenyl group may similarly engage hydrophobic enzyme pockets . Pyridazinone- and triazole-containing analogs (e.g., ) introduce heterocycles that could modulate solubility or target selectivity .

Synthetic Feasibility :

- Benzo[d]thiazole derivatives () are synthesized via optimized routes (78% yield), suggesting scalability for similar compounds. The target’s thiazole-phenyl group may require specialized coupling reagents .

Research Findings and Implications

- MP-A08: Demonstrates that sulfonamide derivatives with extended aromatic systems (e.g., iminomethyl linkers) can achieve dual kinase inhibition, though higher Ki values suggest room for optimization .

- Thiazole vs. Benzothiazole : Substituting thiazole with benzothiazole () reduces molecular weight but may limit membrane permeability due to increased planarity .

- Heterocyclic Side Chains: Triazole- and pyridazinone-containing analogs () show that polar side chains can enhance water solubility, critical for in vivo efficacy .

Biologische Aktivität

3-Chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its antibacterial, antifungal, and anticancer properties.

1. Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thiazole rings have shown enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| S. pneumoniae | 0.008 |

| Staphylococcus epidermidis | 0.030 |

| Streptococcus pyogenes | 0.060 |

These results suggest that the compound may effectively inhibit bacterial growth by targeting specific enzymes involved in DNA replication.

2. Antifungal Activity

The compound also demonstrates antifungal properties, with studies indicating effectiveness against common fungal strains such as Candida albicans. The observed MIC values were comparable to those of standard antifungal agents .

3. Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Research has shown that similar sulfonamide derivatives can induce apoptosis in cancer cell lines by disrupting cellular processes essential for tumor growth .

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of thiazole-based sulfonamides, including our compound of interest. The research demonstrated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The proposed mechanism for the biological activity of this compound involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria while potentially inducing apoptosis in cancer cells through different pathways .

Q & A

Q. What are the key synthetic strategies for 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?

Answer: The synthesis typically involves sequential functionalization of the benzene and thiazole rings. A common approach includes:

- Sulfonamide coupling : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-(2-methylthiazol-4-yl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous THF or DCM.

- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, as described for analogous thiazole-containing sulfonamides .

Characterization methods :- NMR spectroscopy (¹H, ¹³C, 19F) to confirm regiochemistry and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Answer:

- Solubility : Test in DMSO (primary stock) followed by dilution in assay buffers (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-80) to prevent precipitation.

- Stability :

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in NaVselectivity data across species?

Answer: Contradictions often arise from species-specific residue variations in voltage-sensing domains. Mitigation approaches include:

- Computational docking : Homology modeling (e.g., Rosetta, MOE) to compare human vs. rodent NaV1.7 binding pockets.

- Chimeric channel assays : Replace human NaV1.7 domains with rodent counterparts to identify critical residues.

- Patch-clamp electrophysiology : Direct measurement of IC50 shifts in HEK293 cells expressing human/rodent NaV1.7 .

Q. How are metabolic liabilities (e.g., CYP inhibition) addressed during lead optimization?

Answer:

- Structural alerts : Remove or modify moieties with known CYP affinity (e.g., electron-rich heterocycles) via SAR studies.

- In vitro CYP assays : Incubate with human liver microsomes (HLMs) and CYP isoform-specific substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan).

- Prodrug design : Introduce metabolically labile groups (e.g., esters) to bypass first-pass metabolism .

Q. What analytical techniques validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of NaV1.7 in lysates or live cells.

- Fluorescent probes : Competitive binding assays using TAMRA-conjugated derivatives (λex/em = 540/580 nm).

- SPR/BLI : Quantify binding kinetics (ka/kd) using recombinant NaV1.7 voltage-sensing domains .

Q. How are off-target effects on related ion channels (e.g., NaV1.5) minimized?

Answer:

- Selectivity screening : Profile against NaV1.1–1.9 using automated patch-clamp platforms (e.g., IonWorks Barracuda).

- Molecular dynamics simulations : Identify hinge regions unique to NaV1.7 for selective interactions.

- Mutagenesis : Introduce NaV1.5 residues into NaV1.7 to pinpoint selectivity determinants .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.